5-bromo-2-(2,2-difluoroethoxy)pyridine
Description
5-Bromo-2-(2,2-difluoroethoxy)pyridine is a halogenated pyridine derivative featuring a bromine atom at the 5-position and a 2,2-difluoroethoxy group at the 2-position of the pyridine ring. The molecular formula is C₇H₅BrF₂NO, with a molecular weight of 237.03 g/mol. The 2,2-difluoroethoxy substituent (-OCH₂CF₂) introduces electronegativity and steric bulk, influencing reactivity and physicochemical properties. This compound serves as a versatile intermediate in pharmaceuticals, agrochemicals, and materials science, particularly in reactions leveraging bromine as a leaving group .
Properties
CAS No. |
494771-64-1 |
|---|---|
Molecular Formula |
C7H6BrF2NO |
Molecular Weight |
238 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Halogenation-Etherification Sequential Approach
The most widely documented method involves a two-step halogenation-etherification sequence. Step 1 begins with the bromination of 2-hydroxypyridine using phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) in dichloromethane at 0–5°C, yielding 5-bromo-2-hydroxypyridine. Step 2 employs an etherification reaction, where the hydroxyl group is replaced with a difluoroethoxy moiety using 2,2-difluoroethyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). The reaction proceeds in polar aprotic solvents like acetonitrile at 60–80°C for 12–24 hours.
Key Optimization Parameters:
-
Base Selection: Strong bases (e.g., NaH) accelerate reaction rates but may induce side reactions, whereas milder bases (K₂CO₃) improve selectivity.
-
Solvent Effects: Acetonitrile enhances nucleophilic substitution efficiency compared to dichloromethane due to its higher polarity.
-
Purification: Column chromatography with silica gel and ethyl acetate/hexane mixtures (3:7 v/v) isolates the product in >85% purity.
Grignard Reagent-Mediated Synthesis
An alternative route, adapted from patent literature, utilizes a Grignard reagent to introduce the difluoroethoxy group. Step 1 involves reacting 2,5-dibromopyridine with isopropyl magnesium chloride in tetrahydrofuran (THF) at 10–15°C under a nitrogen atmosphere. This generates a reactive intermediate, which is subsequently treated with dimethylformamide (DMF) to form 5-bromo-2-(2,2-difluoroethoxy)pyridine.
Reaction Conditions and Outcomes:
| Parameter | Details |
|---|---|
| Grignard Reagent | Isopropyl magnesium chloride (1.5 equiv) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 10–15°C |
| Reaction Time | 10–15 hours |
| Yield | 80–86% |
| Purity | 98.5–99.2% (post-crystallization) |
This method’s advantages include scalability and reduced side products, though it requires stringent anhydrous conditions.
Mechanistic Insights and Catalytic Considerations
Nucleophilic Aromatic Substitution
The etherification step proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing bromine atom activates the pyridine ring, facilitating attack by the difluoroethoxide ion. The transition state is stabilized by resonance, with the leaving group (bromide) expelled concomitantly.
Rate-Limiting Factors:
-
Ring Activation: Electron-deficient pyridines exhibit faster substitution kinetics.
-
Leaving Group Ability: Bromine’s moderate leaving group ability necessitates elevated temperatures.
Grignard Reaction Pathways
In the Grignard-based method, the magnesium complex coordinates to the pyridine nitrogen, increasing electron density at the 2-position. Subsequent quenching with DMF introduces the aldehyde group, which is further reduced to the difluoroethoxy moiety using NaBH₄ or LiAlH₄.
Analytical Characterization and Quality Control
Spectroscopic Data
Post-synthesis characterization employs:
-
¹H NMR (400 MHz, CDCl₃): δ 8.35 (d, J = 2.4 Hz, 1H, pyridine-H), 7.92 (dd, J = 8.8, 2.4 Hz, 1H, pyridine-H), 6.85 (d, J = 8.8 Hz, 1H, pyridine-H), 4.72 (t, J = 14.0 Hz, 2H, OCH₂CF₂).
-
MS (ESI): m/z 269.98 [M+H]⁺.
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water (70:30) mobile phase confirms purity >98.5%.
Industrial Scalability and Process Economics
The Grignard method is preferred for large-scale production due to its high yield (86%) and minimal waste. A cost breakdown for a 100 kg batch is summarized below:
| Component | Cost (USD/kg) |
|---|---|
| 2,5-Dibromopyridine | 320 |
| Isopropyl MgCl | 150 |
| DMF | 45 |
| Solvent Recovery | -20% |
| Total | 420 |
Applications in Drug Discovery and Agrochemicals
The compound’s fluorine atoms enhance blood-brain barrier penetration, making it valuable in central nervous system (CNS) drug candidates. Recent patents disclose its use in Abemaciclib analogs for oncology and as a precursor for neonicotinoid insecticides .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(2,2-difluoroethoxy)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to form the corresponding pyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can yield pyridine N-oxides or reduced pyridine derivatives, respectively .
Scientific Research Applications
5-Bromo-2-(2,2-difluoroethoxy)pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-bromo-2-(2,2-difluoroethoxy)pyridine involves its interaction with specific molecular targets and pathways. The bromine atom and the difluoroethoxy group contribute to its reactivity and ability to form stable complexes with various biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their properties:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituents | Key Features |
|---|---|---|---|---|---|
| 5-Bromo-2-(2,2-difluoroethoxy)pyridine | Not provided | C₇H₅BrF₂NO | 237.03 | 2,2-difluoroethoxy at C2 | Balanced electronegativity; moderate steric bulk |
| 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine | 126728-58-3 | C₇H₅BrF₃NO | 256.02 | 2,2,2-trifluoroethoxy at C2 | Higher fluorination; increased metabolic stability |
| 5-Bromo-2-(difluoromethoxy)pyridine | 899452-26-7 | C₆H₄BrF₂NO | 208.01 | Difluoromethoxy (-OCF₂H) at C2 | Shorter chain; higher reactivity |
| 5-Bromo-2-ethoxypyridine | Not provided | C₇H₇BrNO | 201.04 | Ethoxy (-OCH₂CH₃) at C2 | No fluorine; higher lipophilicity |
| 5-Bromo-2-methoxy-3-methylpyridine | 22591176 (CID) | C₇H₈BrNO | 202.05 | Methoxy at C2; methyl at C3 | Steric hindrance from methyl group |
Physicochemical and Reactivity Comparisons
Electron-Withdrawing Effects: The 2,2-difluoroethoxy group in the target compound provides moderate electron-withdrawing effects compared to the stronger inductive effect of 2,2,2-trifluoroethoxy (CAS 126728-58-3). This impacts electrophilic substitution rates and regioselectivity .
Lipophilicity and Solubility: The non-fluorinated ethoxy analog (C₇H₇BrNO) exhibits higher lipophilicity (logP ≈ 2.1) compared to the difluoroethoxy derivative (logP ≈ 1.5), as fluorine atoms reduce hydrophobicity . The trifluoroethoxy variant (CAS 126728-58-3) has the lowest solubility in polar solvents due to its high fluorination .
Metabolic Stability: Fluorinated ethoxy groups (e.g., -OCH₂CF₂) resist oxidative metabolism better than non-fluorinated analogs, making the target compound more stable in biological systems .
Material Science and Industrial Relevance
- OLEDs and Photovoltaics : Pyridine derivatives with fluorinated substituents, such as 5,5'-dibromo-2,2'-bipyridine (CAS 15862-18-7), are used in organic electronics. The target compound’s balance of electronegativity and solubility makes it a candidate for similar applications .
- Agrochemical Intermediates : The difluoroethoxy group’s resistance to hydrolysis enhances its utility in pesticide synthesis compared to hydrolytically labile methoxy groups .
Research Findings and Data
Key Research Insights
- Metabolic Studies : The trifluoroethoxy analog (CAS 126728-58-3) showed a 40% longer half-life in hepatic microsomes compared to the difluoroethoxy variant, highlighting the impact of fluorination extent on metabolic stability .
- Synthetic Yields : In Pd-catalyzed couplings, the target compound achieved 75–85% yields, outperforming difluoromethoxy analogs (60–70%) due to reduced steric hindrance .
Biological Activity
5-Bromo-2-(2,2-difluoroethoxy)pyridine is an organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : CHBrFN
- Molecular Weight : 238.03 g/mol
- CAS Number : 494771-64-1
The structure includes a pyridine ring with a bromine atom at the 5-position and a difluoroethoxy group at the 2-position. These substituents significantly influence the compound's reactivity and biological interactions.
The biological activity of this compound is attributed to its electrophilic bromine atom and the electron-withdrawing properties of the difluoroethoxy group. These features allow the compound to interact with various biological targets, potentially modulating enzyme activity and receptor interactions. Such interactions are critical for influencing specific biochemical pathways, making it a candidate for further pharmacological exploration.
Biological Activity Overview
Research indicates that this compound acts as a bioactive molecule with potential applications in drug development and biochemical studies. Its unique structural characteristics allow it to form stable complexes with various biological targets, leading to modulation of enzyme activities and receptor functions.
Table 1: Comparison of Biological Activity with Related Compounds
| Compound Name | CAS Number | Structural Features | Biological Activity |
|---|---|---|---|
| This compound | 494771-64-1 | Bromine at 5-position, difluoroethoxy at 2-position | Moderate activity against various enzymes |
| 5-Bromo-2-(trifluoroethoxy)pyridine | 126728-58-3 | Trifluoromethyl group instead of difluoromethyl | High activity in similar assays |
| 5-Bromo-3-(difluoromethyl)pyridine | 1214377-42-0 | Difluoromethyl substitution at the 3-position | Moderate activity |
| 5-Bromo-3-(trifluoromethyl)pyridin-2-ol | 76041-79-7 | Hydroxyl group at the 3-position | High activity |
Case Studies and Research Findings
- Enzyme Inhibition Studies :
- Antiviral Activity :
- Potential as a Pesticide :
Q & A
Q. What are the optimal synthetic routes for 5-bromo-2-(2,2-difluoroethoxy)pyridine, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : The synthesis typically involves nucleophilic substitution of a bromopyridine precursor with 2,2-difluoroethanol. Key parameters include:
- Base selection : Use strong bases (e.g., NaH or K₂CO₃) to deprotonate the hydroxyl group in 2,2-difluoroethanol, facilitating substitution .
- Solvent and temperature : Polar aprotic solvents (e.g., DMF or acetonitrile) under reflux (80–120°C) enhance reaction efficiency .
- Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) isolates the product. Monitor via TLC (Rf ~0.4 in 1:1 hexane:ethyl acetate).
- Scale-up : Transition from batch to continuous flow reactors improves yield consistency and reduces byproducts .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodological Answer :
- NMR :
- ¹H NMR : Look for the pyridine proton at C3 (δ 8.2–8.4 ppm, d, J=5 Hz) and C6 (δ 7.1–7.3 ppm, dd). The difluoroethoxy group shows a triplet (δ 4.5–4.7 ppm, J=7 Hz) from -OCH₂CF₂H .
- ¹⁹F NMR : Distinct doublet (δ -120 to -125 ppm, J=250 Hz) for CF₂ groups .
- Mass Spectrometry : ESI-MS in positive mode should display [M+H]⁺ at m/z 266.98 (C₇H₅BrF₂NO). Confirm isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
- IR : Stretching vibrations at 1580 cm⁻¹ (C=N pyridine) and 1120 cm⁻¹ (C-F) .
Q. How can researchers screen the biological activity of this compound against common therapeutic targets?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., ethoxyresorufin) in CYP450 inhibition studies, similar to CYP1B1 assays for pyridine derivatives .
- Cell-Based Assays : Evaluate cytotoxicity in cancer cell lines (e.g., HeLa or MCF-7) via MTT assays. Include controls for solvent effects (DMSO ≤0.1% v/v) .
- Target Binding : SPR (Surface Plasmon Resonance) screens for binding affinity to kinases or GPCRs. Use immobilized protein targets and reference inhibitors (e.g., staurosporine for kinases) .
Advanced Research Questions
Q. How do structural modifications to the difluoroethoxy or pyridine moieties influence the compound’s bioactivity and selectivity?
- Methodological Answer :
- SAR Studies : Synthesize analogs with:
- Trifluoroethoxy (enhanced lipophilicity) .
- Methoxy or ethoxy groups (reduced fluorophilicity) .
- Activity Profiling : Test analogs in parallel assays (e.g., CYP inhibition, kinase panels) to map substituent effects. For example, bulkier substituents at the pyridine C2 position reduce CYP1B1 inhibition but increase kinase selectivity .
- Computational Modeling : Perform DFT calculations to correlate electronic properties (HOMO-LUMO gaps) with activity. Pyridine rings with electron-withdrawing groups (Br, CF₂) enhance charge transfer in enzyme interactions .
Q. What strategies resolve contradictory data in bioactivity assays, such as variability in IC₅₀ values across studies?
- Methodological Answer :
- Assay Standardization :
- Use identical cell lines/passage numbers to minimize genetic drift.
- Validate enzyme activity with positive controls (e.g., α-naphthoflavone for CYP1B1 ).
- Data Normalization : Normalize IC₅₀ values to internal standards and report ΔΔG values for binding affinity comparisons.
- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to aggregate data from multiple studies, identifying outliers due to assay conditions (pH, temperature) .
Q. How can computational methods (e.g., molecular docking or MD simulations) predict the compound’s interaction with understudied targets?
- Methodological Answer :
- Docking Workflow :
Target Preparation : Retrieve protein structures (e.g., from PDB). Remove water molecules and add polar hydrogens.
Ligand Preparation : Generate 3D conformers of this compound using Open Babel.
Binding Site Prediction : Use AutoDock Vina to identify potential pockets (e.g., ATP-binding sites in kinases) .
- Validation : Compare docking poses with co-crystallized ligands (RMSD <2.0 Å acceptable).
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Monitor hydrogen bonds between the pyridine N and target residues (e.g., Asp86 in CYP1B1) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
